Tert-butyl (e)-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate

Description

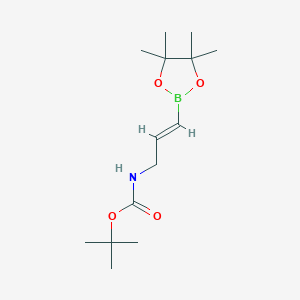

Tert-butyl (E)-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate is a boronic ester derivative featuring a tert-butyl carbamate group linked via an allyl chain to a pinacol boronate moiety. The (E)-configuration denotes the trans geometry of the double bond in the allyl spacer, which is critical for its reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . This compound is synthesized through palladium-catalyzed cross-coupling methodologies, as demonstrated in and , where analogous structures are prepared using aryl halides and pinacol boronate reagents under inert conditions (e.g., Pd(dba)₂, tricyclohexylphosphine, and K₂CO₃ in dioxane/water mixtures) . Key analytical data include HRMS (e.g., [M+Na]⁺ at 271.1466 m/z) and NMR spectroscopy, confirming structural integrity .

Properties

IUPAC Name |

tert-butyl N-[(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26BNO4/c1-12(2,3)18-11(17)16-10-8-9-15-19-13(4,5)14(6,7)20-15/h8-9H,10H2,1-7H3,(H,16,17)/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLHSJKSGPKMIA-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374106-06-5 | |

| Record name | TERT-BUTYL (E)-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ALLYL)C ARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (e)-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate typically involves the reaction of an appropriate allyl amine with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to higher purity and reduced by-products .

Types of Reactions:

Oxidation: The boronate ester group can undergo oxidation to form boronic acids.

Reduction: The carbamate group can be reduced to the corresponding amine.

Substitution: The boronate ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium periodate.

Reduction: Reagents like lithium aluminum hydride or borane.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Major Products:

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Biaryl compounds or other carbon-carbon bonded structures.

Scientific Research Applications

Organic Synthesis

One of the primary applications of tert-butyl (e)-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate is in organic synthesis as a versatile building block. This compound can be utilized in the following ways:

- Boron Chemistry : The presence of the dioxaborolane moiety allows for the use of this compound in various boron-mediated reactions such as Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in complex organic molecules .

- Protecting Group : The tert-butyl carbamate group serves as a protecting group for amines during multi-step synthesis processes. It can be selectively removed under mild conditions while preserving other functional groups .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has shown potential as a pharmacophore due to its ability to modulate biological activity:

- Anticancer Agents : Compounds derived from this compound have been investigated for their anticancer properties. The incorporation of boron into drug candidates can enhance their efficacy against certain cancer types by improving bioavailability and targeting specific cellular pathways .

- Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective effects. The dioxaborolane group is known for its role in stabilizing reactive intermediates that could potentially lead to neurodegenerative diseases .

Materials Science

The unique properties of this compound extend into materials science:

- Polymer Chemistry : This compound can be used to synthesize new polymeric materials with enhanced mechanical and thermal properties. Its ability to form cross-links through boron interactions allows for the development of robust materials suitable for various industrial applications .

- Nanotechnology : In nanomaterials research, compounds like this compound are being explored for their potential use in drug delivery systems. The boron-containing structures can facilitate targeted delivery mechanisms at the cellular level .

Table 1: Summary of Research Findings

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

Comparison with Similar Compounds

Benzyl Carbamate Derivatives

- tert-Butyl (E)-(2-(2-ethoxyvinyl)-5-methoxybenzyl)carbamate (1c) : Features a methoxy-substituted benzyl group and an ethoxyvinyl moiety. Synthesized via Suzuki coupling (45.8% yield) and characterized by distinct ¹H NMR shifts (δ 6.80–7.30 ppm for aromatic protons) .

- tert-Butyl (E)-(2-(2-ethoxyvinyl)-3-methylbenzyl)carbamate (11): Contains a methyl substituent on the benzyl ring, synthesized in 98% yield under similar conditions.

Heteroaromatic and Aliphatic Derivatives

- tert-Butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate (15): A pyridine-based analog with a Boc-protected amino group. Used in kinase inhibitor optimization, this compound exhibits altered electronic properties due to the pyridine nitrogen, influencing its reactivity in medicinal chemistry applications .

- tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl)carbamate : Contains a cyclopentene ring, introducing strain and conformational constraints that may modulate boron accessibility in catalytic cycles .

Reactivity in Cross-Coupling Reactions

Biological Activity

Tert-butyl (e)-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

- Molecular Formula : C18H30BNO4

- CAS Number : 900503-08-4

- Molecular Weight : 335.25 g/mol

Research indicates that compounds containing dioxaborolane moieties often exhibit significant interactions with biological targets. The dioxaborolane group can facilitate the formation of boron-containing compounds that may interact with biomolecules such as proteins and nucleic acids. This interaction is crucial for their biological activity.

Antitumor Activity

Several studies have investigated the antitumor potential of compounds similar to this compound. For instance:

- In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Mechanistic studies suggest that these compounds may act through the inhibition of specific kinases involved in cell cycle regulation and survival pathways.

Enzyme Inhibition

Compounds with similar structures have been reported to inhibit enzymes such as:

- Protein Kinase B (AKT) : This inhibition can lead to reduced cell survival and increased apoptosis in cancer cells.

- Cyclin-dependent kinases (CDKs) : Inhibition of CDKs can halt cell cycle progression, making these compounds potential candidates for cancer therapy.

Case Studies

Toxicity and Safety

While the biological activities are promising, safety profiles must be considered:

- Toxicological assessments indicate that while some derivatives exhibit low toxicity in vitro, further studies are required to evaluate their safety in vivo.

- Regulatory status : Currently classified for research use only and not approved for therapeutic use without further validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.